molecular formula C8H15N3O7S B1345992 4-Sulphophthalic acid, ammonium salt CAS No. 59175-03-0

4-Sulphophthalic acid, ammonium salt

Cat. No.: B1345992
CAS No.: 59175-03-0
M. Wt: 297.29 g/mol
InChI Key: RMPQIFXEQFYSEM-UHFFFAOYSA-N
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Description

4-Sulphophthalic acid, ammonium salt (CAS: 939-221-0 ), is an organosulfonate compound derived from 4-sulphophthalic acid (C₈H₆O₇S ). It is synthesized via neutralization of 4-sulphophthalic acid with ammonium hydroxide or through reactions involving ammonium chloride in the presence of catalysts like ammonium molybdate . This compound is critical in the synthesis of metallophthalocyanines (e.g., zinc or iron phthalocyanines), which are used as dyes and catalysts . Its structure features a sulfonic acid group (-SO₃H) and two carboxylic acid groups (-COOH) on a benzene ring, partially or fully neutralized by ammonium ions (NH₄⁺).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

triazanium;4-sulfonatophthalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O7S.3H3N/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);3*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPQIFXEQFYSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207902
Record name 4-Sulphophthalic acid, ammonium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59175-03-0, 22411-24-1
Record name 4-Sulphophthalic acid, ammonium salt
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Record name 4-Sulphophthalic acid, ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-sulphophthalic acid, ammonium salt
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Record name 4-Sulfophthalic acid triammonium salt
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Comparison with Similar Compounds

Sodium Salt of 4-Sulphophthalic Acid

  • Molecular Formula: C₈H₅NaO₇S (monosodium salt) .
  • Molar Mass : 268.18 g/mol .
  • Applications: Used similarly in phthalocyanine synthesis but requires purification via ethanol washing .
  • Key Differences :
    • Cation Effect : Sodium ions (Na⁺) offer higher thermal stability compared to ammonium ions, which may decompose at high temperatures (e.g., >180°C) to release NH₃ gas .
    • Solubility : Both salts are water-soluble, but the sodium salt’s solubility profile is preferred in industrial dye synthesis due to reduced volatility .

2-Naphthalenesulfonic Acid Ammonium Salt

  • Molecular Formula: C₁₀H₉NO₃S .
  • Applications : Primarily used as a surfactant or dispersant in polymer industries .
  • Key Differences :
    • Aromatic Structure : The naphthalene backbone provides greater hydrophobicity compared to the smaller benzene ring in 4-sulphophthalic acid, affecting solubility and reactivity .
    • Functionality : Lacks carboxylic acid groups, limiting its utility in coordination chemistry .

7-Fluorobenzofurazan-4-sulfonic Acid Ammonium Salt

  • Molecular Formula : C₆H₆FN₃O₄S .
  • Applications : Acts as a fluorescent derivatization agent for thiols in HPLC analysis .
  • Key Differences: Heterocyclic Structure: The benzofurazan ring enhances fluorescence properties, unlike 4-sulphophthalic acid’s non-fluorescent benzene ring . Functional Groups: Contains a fluorine substituent, increasing electronegativity and altering reactivity .

Ammonium Sulfate (Inorganic Comparison)

  • Molecular Formula : (NH₄)₂SO₄ .
  • Applications : Fertilizer, food additive (E517), and protein precipitation agent .
  • Key Differences :
    • Structure : Lacks an aromatic backbone or sulfonic/carboxylic acid groups, making it unsuitable for coordination chemistry .
    • Acidity : Forms mildly acidic solutions (pH ~5), whereas 4-sulphophthalic acid salts are stronger acids due to the -SO₃H group .

Physicochemical and Functional Comparisons

Property 4-Sulphophthalic Acid, Ammonium Salt Sodium Salt (C₈H₅NaO₇S) 2-Naphthalenesulfonic Acid, Ammonium Salt Ammonium Sulfate
Molecular Weight ~263 g/mol (estimated) 268.18 g/mol 223.24 g/mol 132.14 g/mol
Solubility in Water High High Moderate Very high
Thermal Stability Decomposes above 180°C Stable up to 200°C Stable up to 250°C Stable up to 280°C
Primary Use Phthalocyanine synthesis Dye intermediates Surfactants Fertilizers

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